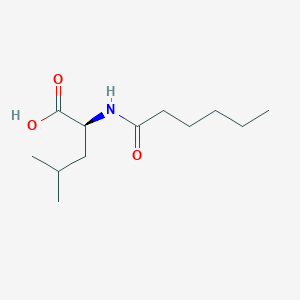

Leucine, N-(1-oxohexyl)-

Description

Evolution of Research on Leucine (B10760876) and its Endogenous Metabolites

Leucine, an essential branched-chain amino acid, is a fundamental component of proteins and plays a crucial role in various physiological processes. wikipedia.org It is not synthesized by the human body and must be obtained through diet from protein-rich foods. wikipedia.org Research on leucine has evolved from its basic role in protein synthesis to its function as a signaling molecule that influences metabolic pathways. wikipedia.org A significant portion of dietary leucine is metabolized into α-ketoisocaproate (α-KIC), which is then converted to isovaleryl-CoA, a precursor for other compounds. wikipedia.org

Significance of N-Acylation in Biological and Chemical Systems

N-acylation, the process of adding an acyl group to the nitrogen atom of a compound, is a common modification in biological systems. This process is particularly important in the context of amino acids, as it can create molecules with diverse biological activities. One of the most well-studied examples of N-acylated compounds are the N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing. wikipedia.orgfrontiersin.org This cell-to-cell communication system allows bacteria to coordinate gene expression based on population density, influencing behaviors such as biofilm formation, virulence, and bioluminescence. wikipedia.orgasm.org The acyl chain length of these molecules can vary, which in turn affects their biological specificity. mdpi.com

N-acylated amino acids have also been identified in other biological contexts. For instance, certain marine bacteria from the Roseobacter group produce N-acylated amino acid methyl esters. beilstein-journals.org While their exact function is still under investigation, their structural similarity to AHLs suggests a potential role as signaling molecules. beilstein-journals.org The discovery of these compounds highlights the diversity of N-acylated amino acids in nature and their potential for novel biological functions. beilstein-journals.org

Overview of Research Trajectories for N-(1-Oxohexyl)-Leucine within Contemporary Chemical Biology

N-(1-Oxohexyl)-Leucine, also known as N-hexanoyl-L-leucine, is a modified form of the amino acid leucine where a hexanoyl group (a six-carbon acyl chain) is attached to the amino group. vulcanchem.com Research into this specific compound and related N-acylated leucine derivatives has revealed its involvement in various biological and chemical processes.

One area of research has focused on the role of N-hexanoyl-L-leucine as an intermediate in biosynthetic pathways. Studies on the gut commensal bacterium Ruminococcus have shown that the enzyme RupA preferentially uses hexanoyl-CoA and L-leucine to produce N-hexanoyl-L-leucine as part of a pathway leading to the synthesis of N-acylated dipeptide aldehydes. researchgate.netresearchgate.net These dipeptide aldehydes have been found to be potent protease inhibitors. researchgate.net

Furthermore, research has explored the synthesis and properties of various N-acylated leucine derivatives for different applications. For example, a process for resolving D,L-leucine involves the use of N-acyl-D,L-leucine esters, with the caproyl (hexanoyl) group being one of the preferred acyl groups. google.com In another study, a derivative of mangiferin (B1668620) incorporating hexanoyl L-leucine methyl ester was synthesized and showed potential as a lipid-regulating agent. rsc.org

The structural similarity of N-(1-Oxohexyl)-Leucine to N-acyl-homoserine lactones (AHLs) also suggests a potential role in bacterial communication. AHLs with a hexanoyl side chain, such as N-hexanoyl-L-Homoserine lactone (C6-HSL), are known quorum sensing molecules that regulate various processes in bacteria, including virulence and biofilm formation. asm.orgglpbio.commedchemexpress.com While N-(1-Oxohexyl)-Leucine itself is not a homoserine lactone, the presence of the N-hexanoyl group suggests it could potentially interact with or influence quorum sensing systems.

Interactive Data Tables

Table 1: Physicochemical Properties of N-Acylated Leucine Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | XLogP3 |

| N-hexanoyl-L-leucine | C12H23NO3 | 229.32 | 3.0 |

| N-octanoyl-L-leucine (Capryloyl Leucine) | C14H27NO3 | 257.37 | 3.9 |

| N-hexadecanoyl-L-leucine | C22H43NO3 | 369.58 | 8.8 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

133906-92-0 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(2S)-2-(hexanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

AGYKPEGQFMCGNK-JTQLQIEISA-N |

SMILES |

CCCCCC(=O)NC(CC(C)C)C(=O)O |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CCCCCC(=O)NC(CC(C)C)C(=O)O |

Synonyms |

Leucine, N-(1-oxohexyl)- |

Origin of Product |

United States |

Synthetic Chemistry and Chemoenzymatic Production of N 1 Oxohexyl Leucine

Chemical Synthesis Pathways for N-Acylated Leucine (B10760876) Derivatives

The chemical synthesis of N-(1-oxohexyl)-leucine primarily involves the formation of an amide bond between the amino group of leucine and a hexanoyl moiety. Several established methods in organic chemistry can be adapted for this purpose, each with its own advantages and challenges regarding yield, purity, and stereochemical control.

Direct N-Acylation Methodologies Employing Hexanoyl Reagents

Direct N-acylation is a straightforward approach for the synthesis of N-(1-oxohexyl)-leucine. This method typically employs a reactive hexanoyl derivative, such as hexanoyl chloride or hexanoic anhydride, which readily reacts with the amino group of leucine. A common example of this type of reaction is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group.

A representative procedure for the direct N-acylation of an amino acid involves dissolving the amino acid in an aqueous basic solution, followed by the addition of the acyl chloride. For instance, in a procedure analogous to the synthesis of N-palmitoyl-d-leucine, L-leucine can be suspended in a mixture of water and an organic solvent like tetrahydrofuran (B95107) at a reduced temperature. nih.gov A base, such as sodium bicarbonate, is added to the suspension. nih.gov Subsequently, hexanoyl chloride is added dropwise to the reaction mixture. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is typically isolated and purified by extraction and chromatography.

Key parameters that influence the efficiency of direct N-acylation include the choice of solvent, the base used, the reaction temperature, and the stoichiometry of the reactants. The use of an excess of the acylating agent can lead to the formation of undesired byproducts.

Table 1: Representative Reaction Parameters for Direct N-Acylation of Leucine

| Parameter | Condition | Reference |

| Starting Material | L-Leucine | nih.gov |

| Acylating Agent | Hexanoyl Chloride | nih.gov |

| Base | Sodium Bicarbonate | nih.gov |

| Solvent System | Water/Tetrahydrofuran | nih.gov |

| Reaction Temperature | 0 °C to room temperature | nih.gov |

Note: This table is based on a representative procedure for a similar N-acyl amino acid and is applicable to the synthesis of N-(1-oxohexyl)-leucine.

Strategies for Stereochemical Control and Enantiomeric Purity Enhancement in Synthesis

Maintaining the stereochemical integrity of the chiral center in leucine is of paramount importance during the synthesis of N-(1-oxohexyl)-L-leucine. Racemization, the formation of the D-enantiomer from the L-enantiomer, can occur under certain reaction conditions, particularly when the carboxylic acid group of the amino acid is activated.

Several strategies can be employed to minimize or prevent racemization:

Use of Additives: As mentioned previously, the addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings can significantly suppress racemization by forming active esters that are less prone to epimerization. harvard.edu

Choice of Coupling Reagent: Modern coupling reagents, such as HATU and PyAOP, have been designed to facilitate rapid coupling with minimal loss of stereochemical purity. ed.ac.uk

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent polarity, and the type and amount of base used is crucial. Generally, lower temperatures and the use of non-coordinating bases are preferred to minimize racemization.

Protecting Group Strategy: While for the synthesis of a single N-acylated amino acid the protection of the carboxyl group is not always necessary, in more complex syntheses, appropriate protecting groups can be employed to prevent side reactions and preserve stereochemistry.

The enantiomeric purity of the final product is typically assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of N-(1-oxohexyl)-leucine. These approaches leverage the inherent specificity of enzymes to catalyze reactions under mild conditions, often with excellent stereoselectivity, thus avoiding the need for protecting groups and reducing the risk of racemization.

Enzyme-Mediated N-Acylation of L-Leucine

The direct enzymatic N-acylation of L-leucine with a hexanoyl donor can be achieved using various hydrolases, such as lipases and aminoacylases, which can catalyze the formation of amide bonds in non-aqueous or low-water environments.

Lipases: Lipases are versatile enzymes that can catalyze the acylation of amines. For the synthesis of N-(1-oxohexyl)-leucine, a lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to catalyze the reaction between L-leucine and a hexanoic acid ester, like methyl hexanoate (B1226103), in an organic solvent. researchgate.net The use of an immobilized enzyme can simplify the purification process. The reaction conditions, including the choice of solvent, temperature, and water activity, are critical for optimizing the enzyme's activity and the reaction yield.

Aminoacylases: Aminoacylases have shown promise in the selective acylation of amino acids. Studies have demonstrated that aminoacylases from Streptomyces ambofaciens can catalyze the acylation of a range of L-amino acids, with leucine being one of the preferentially acylated substrates. nih.gov This enzymatic approach is typically carried out in an aqueous medium, which is environmentally benign. nih.gov The reaction rate and conversion can be influenced by factors such as the concentration of the substrates and the presence of metal ions. nih.gov

Table 3: Enzymes for N-Acylation of L-Leucine

| Enzyme Type | Example Enzyme | Acyl Donor | Key Advantages | Reference |

| Lipase | Candida antarctica Lipase B (CALB) | Hexanoic acid ester | High selectivity, use of organic solvents. | researchgate.net |

| Aminoacylase | From Streptomyces ambofaciens | Hexanoic acid | Aqueous medium, high selectivity for L-amino acids. | nih.gov |

Biocatalytic Resolution Techniques for Enantiomeric Purity of Intermediates

When a chemical synthesis results in a racemic mixture of N-(1-oxohexyl)-DL-leucine, biocatalytic resolution can be a highly effective method to separate the desired L-enantiomer from the D-enantiomer. This technique relies on the high enantioselectivity of certain enzymes to act on only one enantiomer of a racemic mixture.

Table 4: Biocatalytic Resolution of N-Acyl-DL-Leucine

| Enzyme | Substrate | Products | Principle of Separation | Reference |

| Acylase I | N-(1-oxohexyl)-DL-leucine (racemic) | L-Leucine + N-(1-oxohexyl)-D-leucine | Difference in chemical properties of the products. | harvard.edu |

This method provides access to highly enantiomerically pure N-(1-oxohexyl)-L-leucine, which is often a critical requirement for its intended biological applications.

Preparation of Isotopically Labeled N-(1-Oxohexyl)-Leucine for Advanced Tracer Studies

The use of stable isotopes in metabolic research has become a cornerstone for elucidating complex biochemical pathways and quantifying metabolic fluxes in vivo. Isotopically labeled N-(1-oxohexyl)-leucine serves as a powerful tracer to investigate the metabolism and signaling roles of N-acyl amino acids. The synthesis of these labeled compounds requires precise chemical or chemoenzymatic strategies to incorporate isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into specific positions within the molecule. These labeled molecules are chemically identical to their unlabeled counterparts but can be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The preparation of isotopically labeled N-(1-oxohexyl)-leucine can be approached by introducing the isotopic label into either the leucine backbone or the hexanoyl moiety. The choice of labeling strategy depends on the specific metabolic question being addressed. For instance, labeling the leucine portion can help trace the fate of the amino acid component, while labeling the hexanoyl group allows for the tracking of the fatty acid's metabolic pathway.

A common and effective chemical method for the synthesis of N-(1-oxohexyl)-leucine is the Schotten-Baumann reaction. byjus.comiitk.ac.inquora.comwikipedia.orglscollege.ac.in This reaction involves the acylation of the amino group of leucine with hexanoyl chloride in the presence of a base, typically aqueous sodium hydroxide. To prepare the isotopically labeled final product, either isotopically labeled L-leucine or isotopically labeled hexanoyl chloride is used as a starting material.

For example, to introduce a ¹³C label into the hexanoyl moiety, one could start with a commercially available ¹³C-labeled hexanoic acid. This labeled fatty acid can then be converted to its more reactive acyl chloride derivative, ¹³C-hexanoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting labeled hexanoyl chloride is then reacted with unlabeled L-leucine under Schotten-Baumann conditions to yield N-(1-oxohexyl)-[¹³C]-leucine.

Alternatively, to label the leucine portion of the molecule, one can start with an isotopically labeled L-leucine, for instance, L-leucine uniformly labeled with ¹³C (U-¹³C-L-leucine). This labeled amino acid is then acylated with unlabeled hexanoyl chloride. This approach yields N-(1-oxohexyl)-leucine with the isotopic label specifically on the amino acid residue.

The following table outlines a representative synthetic scheme for preparing ¹³C-labeled N-(1-oxohexyl)-leucine using the Schotten-Baumann reaction.

| Step | Reactants | Reagents | Product | Isotopic Label Position |

| 1a | ¹³C-Hexanoic Acid | Thionyl Chloride (SOCl₂) | ¹³C-Hexanoyl Chloride | Hexanoyl Moiety |

| 2a | L-Leucine, ¹³C-Hexanoyl Chloride | Sodium Hydroxide (aq) | N-(1-oxohexyl)-[¹³C]-leucine | Hexanoyl Moiety |

| 1b | L-[U-¹³C]-Leucine, Hexanoyl Chloride | Sodium Hydroxide (aq) | N-(1-oxohexyl)-[U-¹³C]-leucine | Leucine Moiety |

Chemoenzymatic methods offer a greener and often more selective alternative to purely chemical syntheses. Enzymes such as lipases can catalyze the N-acylation of amino acids under milder reaction conditions. In a chemoenzymatic approach, an isotopically labeled fatty acid (e.g., ¹³C-hexanoic acid) can be activated and then enzymatically coupled to L-leucine. This method can provide high yields and enantiomeric purity.

Advanced tracer studies utilize these isotopically labeled compounds to follow their metabolic fate. After administration to a biological system, samples are collected over time and analyzed by mass spectrometry. The incorporation of the heavy isotope into downstream metabolites provides detailed information about the rates of synthesis, breakdown, and conversion of N-(1-oxohexyl)-leucine. For example, if N-(1-oxohexyl)-[¹³C]-leucine is administered, the appearance of the ¹³C label in other molecules can reveal the pathways through which the hexanoyl group is metabolized.

The data from such tracer studies are often presented as the fractional enrichment of the isotope in various metabolites over time. This allows researchers to build kinetic models of metabolic pathways. The table below illustrates hypothetical data from a tracer study using ¹³C-labeled N-(1-oxohexyl)-leucine.

| Time (hours) | Fractional Enrichment of ¹³C in N-(1-oxohexyl)-leucine | Fractional Enrichment of ¹³C in a Downstream Metabolite |

| 0 | 1.00 | 0.00 |

| 1 | 0.75 | 0.15 |

| 2 | 0.50 | 0.25 |

| 4 | 0.25 | 0.30 |

| 8 | 0.10 | 0.20 |

| 24 | <0.01 | 0.05 |

This data can be used to calculate the turnover rate of N-(1-oxohexyl)-leucine and the rate of its conversion into the measured metabolite, providing valuable insights into its physiological role.

Metabolic Fate and Biotransformation Dynamics of N 1 Oxohexyl Leucine

Enzymatic Deacylation Mechanisms and Characterization of N-Acylase Activity

The primary metabolic step for N-(1-oxohexyl)-leucine is the hydrolysis of the amide bond linking the hexanoyl group to the leucine (B10760876) molecule. This reaction, known as deacylation, is catalyzed by a class of enzymes called aminoacyl hydrolases or N-acylases.

Identification and Substrate Specificity Studies of Aminoacyl Hydrolases Acting on N-Acyl Amino Acids

The hydrolysis of N-acyl amino acids (NAAAs) in mammals is primarily carried out by two key enzymes: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). nih.gov These enzymes exhibit distinct but sometimes overlapping substrate specificities.

PM20D1: This is a secreted enzyme that functions bidirectionally, capable of both synthesizing and hydrolyzing NAAAs. nih.govnih.gov Its hydrolase activity appears to be more promiscuous than its synthase activity. Studies have shown that PM20D1 can hydrolyze a variety of N-acyl amino acids, including those with large, hydrophobic amino acid head groups like phenylalanine and leucine. nomuraresearchgroup.com For instance, PM20D1 efficiently hydrolyzes N-oleoyl-phenylalanine and other N-oleoyl amino acids, suggesting it is a strong candidate for the deacylation of N-(1-oxohexyl)-leucine. nomuraresearchgroup.com

FAAH: This intracellular enzyme is well-known for catabolizing bioactive fatty acid amides like the endocannabinoid anandamide. nih.govnih.gov FAAH has also been identified as a second N-acyl amino acid hydrolase. nih.govnih.gov However, its substrate scope is more restricted compared to PM20D1. In vitro studies demonstrate that FAAH preferentially hydrolyzes NAAAs with smaller amino acid head groups, such as glycine (B1666218) and serine. nih.gov While it can hydrolyze N-arachidonoyl-glycine, its activity on NAAAs with bulkier side chains like leucine is significantly lower or absent. nih.govelifesciences.org

Therefore, PM20D1 is the more likely enzyme responsible for the systemic, extracellular hydrolysis of N-(1-oxohexyl)-leucine, while FAAH's contribution would be intracellular and likely minimal for this specific substrate.

| Enzyme | Cellular Location | Preferred Substrates (Hydrolysis) | Comments |

|---|---|---|---|

| PM20D1 | Extracellular (Secreted) | Broad range of N-acyl amino acids, including those with large/hydrophobic amino acids (e.g., N-oleoyl-phenylalanine, N-oleoyl-leucine). nomuraresearchgroup.com | Considered the primary hydrolase for many circulating NAAAs. elifesciences.org |

| FAAH | Intracellular | N-acyl amino acids with small amino acids (e.g., N-arachidonoyl-glycine, N-oleoyl-serine). nih.gov Also hydrolyzes other fatty acid amides (e.g., anandamide). elifesciences.org | Shows narrower substrate specificity for NAAAs compared to PM20D1. nih.gov |

Kinetic and Mechanistic Investigations of Enzymatic Hydrolysis of the Amide Bond

The enzymatic hydrolysis of the amide bond in N-(1-oxohexyl)-leucine by an N-acylase like PM20D1 involves a catalytic mechanism typical of hydrolases, where a water molecule is used to cleave the bond, releasing free hexanoic acid and L-leucine.

| Enzyme | Substrate | Hydrolysis Rate (nmol/min/mg) | Source Tissue/System |

|---|---|---|---|

| PM20D1 | N-arachidonoyl-glycine (C20:4-Gly) | ~0.6 | Recombinant Enzyme researchgate.net |

| FAAH | Anandamide (C20:4-NAE) | ~0.5 | Transfected Cells elifesciences.org |

| FAAH | N-arachidonoyl-glycine (C20:4-Gly) | ~0.02 | Transfected Cells elifesciences.org |

| FAAH | N-oleoyl-serine (C18:1-Ser) | ~1.5 | Transfected Cells nih.gov |

Oxidative and Conjugative Metabolic Pathways of the 1-Oxohexyl Moiety

Following deacylation, the liberated hexanoic acid (the 1-oxohexyl moiety) enters endogenous fatty acid metabolism. This involves both Phase I oxidative reactions and Phase II conjugation reactions, which prepare it for energy production or excretion.

Investigation of Cytochrome P450-Mediated Hydroxylation and Subsequent Transformations

Hexanoic acid is a medium-chain fatty acid (MCFA) and is subject to oxidation by the Cytochrome P450 (CYP) enzyme system, a major component of Phase I metabolism. mdpi.comresearchgate.net Specifically, enzymes from the CYP4A and CYP4F subfamilies catalyze the omega (ω)-hydroxylation of MCFAs. wikipedia.orgresearchgate.net This reaction introduces a hydroxyl group at the terminal (ω) carbon atom of the hexanoic acid chain, the one furthest from the carboxyl group, to form ω-hydroxyhexanoic acid (6-hydroxyhexanoic acid). wikipedia.org

This initial hydroxylation product can then undergo further oxidation by cytosolic alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid, adipic acid. medsciencegroup.com This pathway serves as an alternative to the primary route of fatty acid metabolism, β-oxidation, and becomes more significant when β-oxidation is impaired. wikipedia.org

Analysis of Glucuronidation, Sulfation, and Other Phase II Conjugation Processes

The primary Phase II conjugation pathway for carboxylic acids like hexanoic acid is glucuronidation. wikipedia.org This process involves the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the carboxyl group of hexanoic acid. pharmacy180.com The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly isoforms like UGT1A3, UGT1A9, and UGT2B7, which are known to act on carboxylic acids. nih.gov The resulting product is an acyl glucuronide, a highly water-soluble conjugate that is readily excreted in urine or bile. wikipedia.orgrsc.org

Sulfation, another major Phase II reaction, involves the transfer of a sulfonate group (SO3−) to a substrate. While common for phenols and alcohols, direct sulfation of a simple carboxylic acid like hexanoic acid is not a major metabolic route. nih.gov However, the ω-hydroxyhexanoic acid formed via CYP450-mediated oxidation could potentially undergo sulfation at the newly introduced hydroxyl group.

Interactions with Endogenous Branched-Chain Amino Acid Metabolism

The hydrolysis of N-(1-oxohexyl)-leucine releases L-leucine, which directly integrates with the body's pool of branched-chain amino acids. BCAAs, particularly leucine, are not only building blocks for proteins but also crucial signaling molecules that regulate metabolic processes. mdpi.com

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. frontiersin.orgresearchgate.net The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. nih.govpsu.edu By increasing the intracellular concentration of leucine, the metabolic breakdown of N-(1-oxohexyl)-leucine can stimulate mTORC1, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgwjgnet.com This signaling cascade promotes the initiation of mRNA translation, thereby enhancing muscle protein synthesis. nih.govwikipedia.org

An influx of leucine from this source would also influence BCAA catabolism. The initial step in BCAA degradation is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com A sudden increase in leucine availability can saturate this pathway, potentially affecting the metabolism of the other BCAAs, isoleucine and valine, which compete for the same enzymes. nih.gov

Impact on Leucine Catabolic Enzymes and Key Intermediates (e.g., Alpha-Ketoisocaproate)

There is currently no available scientific literature detailing the direct effects of N-(1-Oxohexyl)-Leucine on the primary enzymes involved in leucine catabolism, namely branched-chain aminotransferase (BCAT) and the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. The catabolism of leucine is a critical metabolic pathway, initiated by the reversible transamination of leucine to alpha-ketoisocaproate (α-KIC) by BCAT. Subsequently, α-KIC is irreversibly decarboxylated by the BCKDH complex youtube.comnih.govresearchgate.net.

Without experimental data on N-(1-Oxohexyl)-Leucine, any discussion of its impact on these enzymes and the key intermediate α-KIC would be speculative. It is plausible that if N-(1-Oxohexyl)-Leucine undergoes deacylation to yield free leucine, the released leucine would then enter its established catabolic pathway, thereby influencing the activity of BCAT and BCKDH and the concentration of α-KIC. However, the rate and extent of such a deacylation process are unknown.

The table below summarizes the key enzymes and intermediates in leucine catabolism, which would be of interest in future studies investigating the metabolic impact of N-(1-Oxohexyl)-Leucine.

| Enzyme/Intermediate | Role in Leucine Catabolism | Potential Interaction with N-(1-Oxohexyl)-Leucine (Hypothetical) |

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the reversible conversion of leucine to α-KIC. | Could be indirectly affected by the potential release of leucine from N-(1-Oxohexyl)-Leucine, leading to increased substrate availability. |

| Alpha-Ketoisocaproate (α-KIC) | The initial product of leucine transamination and a key metabolic intermediate. | Its levels could potentially be altered if N-(1-Oxohexyl)-Leucine serves as a precursor for leucine. |

| Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex | Catalyzes the irreversible oxidative decarboxylation of α-KIC, a rate-limiting step in leucine catabolism. | Its activity might be modulated by changes in α-KIC levels resulting from the metabolism of N-(1-Oxohexyl)-Leucine. |

Modulation of Broader Branched-Chain Amino Acid Metabolic Networks

The metabolic networks of the three branched-chain amino acids—leucine, isoleucine, and valine—are interconnected, particularly in the initial stages of their catabolism, which are catalyzed by the same BCAT and BCKDH enzymes wikipedia.orgnih.govnih.gov. Due to this shared enzymatic machinery, an influx of one BCAA can influence the metabolism of the others.

No research has been found that specifically investigates the modulation of the broader BCAA metabolic networks by N-(1-Oxohexyl)-Leucine. If this compound were to be metabolized to leucine, the resulting increase in leucine concentration could potentially compete with isoleucine and valine for the active sites of BCAT and BCKDH. This competition could lead to altered plasma and tissue concentrations of the other BCAAs and their respective alpha-keto acids. However, without empirical evidence, this remains a hypothesis.

The following table outlines the potential points of interaction within the BCAA metabolic network that could be affected by a theoretical increase in leucine derived from N-(1-Oxohexyl)-Leucine.

| Metabolic Process | Description | Potential Modulation by N-(1-Oxohexyl)-Leucine (Hypothetical) |

| BCAA Transamination | Shared BCAT enzymes convert all three BCAAs to their corresponding alpha-keto acids. | Increased leucine from N-(1-Oxohexyl)-Leucine could competitively inhibit the transamination of isoleucine and valine. |

| BCAA Decarboxylation | The BCKDH complex acts on the alpha-keto acids of all three BCAAs. | Elevated α-KIC from leucine metabolism could affect the decarboxylation rates of the alpha-keto acids of isoleucine and valine. |

| Inter-organ BCAA trafficking | BCAAs are transported between various tissues, including muscle, liver, and brain. | Altered plasma concentrations of leucine could impact the transport and availability of other BCAAs in different organs. |

Quantitative Metabolic Flux Analysis using Stable Isotope Tracing in Model Systems

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways in vivo nih.govnih.govresearchgate.net. This methodology allows researchers to trace the journey of labeled atoms from a substrate through various metabolic reactions to end products.

A search of the scientific literature did not reveal any studies that have employed stable isotope tracing to conduct a quantitative metabolic flux analysis of N-(1-Oxohexyl)-Leucine in any model system. Such studies would be essential to definitively determine its metabolic fate and its quantitative contribution to leucine pools and downstream metabolic pathways.

Future research utilizing stable isotope-labeled N-(1-Oxohexyl)-Leucine (e.g., with ¹³C or ¹⁵N) could provide invaluable data. The table below illustrates the types of data that could be generated from such an analysis.

| Isotope Tracer | Model System | Potential Data Generated |

| ¹³C-labeled N-(1-Oxohexyl)-Leucine | Cell culture (e.g., hepatocytes, myocytes) | Rate of uptake, rate of deacylation, flux of the ¹³C-labeled leucine moiety into protein synthesis and oxidative pathways, fate of the ¹³C-labeled hexanoyl group. |

| ¹⁵N-labeled N-(1-Oxohexyl)-Leucine | Animal models (e.g., rodents) | Whole-body protein turnover, contribution of the ¹⁵N label to the free amino acid pool, and incorporation into various tissues. |

| ¹³C- and ¹⁵N-dual labeled N-(1-Oxohexyl)-Leucine | In vitro enzyme assays | Elucidation of specific enzymatic cleavage mechanisms and subsequent metabolic channeling of the leucine and hexanoyl moieties. |

Information regarding "Leucine, N-(1-oxohexyl)-" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "Leucine, N-(1-oxohexyl)-" and its biological roles, as per the structured outline provided. However, a comprehensive search of scholarly articles, scientific databases, and other reputable sources has yielded no specific data for this particular compound.

The requested article was to be structured around the cellular and molecular investigations into "Leucine, N-(1-oxohexyl)-", with a focus on its modulation of intracellular signal transduction pathways such as mTORC1, AMPK, and GCN2, and its influence on cellular protein turnover, including muscle protein synthesis and autophagy.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "Leucine, N-(1-oxohexyl)-" at this time. It appears that this compound has not been a subject of published research in the areas outlined.

Cellular and Molecular Investigations into N 1 Oxohexyl Leucine Biological Roles

Studies on Cellular Energy Homeostasis and Mitochondrial Function

There is a significant body of research on how the essential branched-chain amino acid Leucine (B10760876) influences cellular energy metabolism and mitochondrial activity. These studies provide a foundational understanding that could inform future investigations into N-(1-oxohexyl)-Leucine.

Effects on Mitochondrial Biogenesis and Oxidative Phosphorylation Efficiency

Leucine has been demonstrated to stimulate mitochondrial biogenesis, the process of creating new mitochondria, in various cell types, including skeletal muscle cells. tennessee.edunih.govnih.gov This effect is largely mediated through the activation of the SIRT1-AMPK signaling pathway. nih.gov Leucine treatment has been shown to increase the expression of key regulators of mitochondrial biogenesis such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and nuclear respiratory factors (NRF1/2). nih.govd-nb.info In C2C12 myotubes, leucine supplementation led to a significant increase in mitochondrial content and the expression of genes related to mitochondrial biogenesis. nih.gov Furthermore, studies have indicated that leucine can enhance oxidative capacity and the efficiency of carbohydrate oxidation in skeletal muscle cells. nih.gov

Table 1: Effects of Leucine on Mitochondrial Biogenesis Markers

| Cell Line | Treatment | Key Findings | Reference |

| C2C12 Myocytes | 0.5 mM Leucine | Increased mitochondrial mass by 30% | nih.gov |

| 3T3-L1 Adipocytes | 0.5 mM Leucine | Increased mitochondrial mass by 53% | nih.gov |

| C2C12 Myotubes | 0.5 mM Leucine | Significant increase in mitochondrial content and SIRT1 activity | nih.gov |

| Human Rhabdomyosarcoma (RD) cells | 100 or 500 µM Leucine for 48h | Significantly elevated PGC-1α and cytochrome C expression | nih.gov |

This interactive table summarizes the observed effects of Leucine on markers of mitochondrial biogenesis in different cell models.

Modulation of Fatty Acid Oxidation and Intracellular Lipid Dynamics

Leucine plays a role in regulating fatty acid metabolism. tennessee.edu Research has shown that leucine can promote fatty acid oxidation in muscle cells, contributing to a decrease in fat storage in adipocytes. tennessee.edu This is consistent with findings that leucine supplementation can lead to an increase in fat oxidation in humans. tennessee.edu The mechanism appears to involve the upregulation of genes involved in fatty acid utilization. tennessee.edu Conversely, studies in HepG2 cells have shown that leucine deprivation can activate the fatty acid β-oxidation pathway, suggesting a complex regulatory role for leucine in lipid metabolism that may be cell-type dependent. nih.gov

Enzyme Inhibition and Activation Studies

While specific studies on N-(1-oxohexyl)-Leucine are lacking, the broader field of N-acyl amino acids has been explored for various enzymatic interactions.

Characterization of Potential Protease Inhibitory Activity (e.g., against specific viral or bacterial proteases, or endogenous peptidases)

There is no specific information available in the searched literature detailing the protease inhibitory activity of N-(1-oxohexyl)-Leucine. However, the modification of amino acids is a common strategy in the design of protease inhibitors. nih.gov The N-acyl group can influence the binding of the inhibitor to the active site of a protease. researchgate.net Future studies would be required to determine if N-(1-oxohexyl)-Leucine exhibits any inhibitory activity against specific proteases.

Interactions with Aminoacyl-tRNA Synthetases and Other Key Metabolic Enzymes

Leucine itself interacts with leucyl-tRNA synthetase (LRS), which not only plays a crucial role in protein synthesis but also acts as an intracellular sensor for leucine levels, signaling to the mTORC1 pathway. nih.govucsf.edu LRS catalyzes the attachment of leucine to its corresponding tRNA. wikipedia.org The N-(1-oxohexyl) modification would likely prevent N-(1-oxohexyl)-Leucine from being a substrate for LRS due to the blockage of the alpha-amino group, which is essential for the aminoacylation reaction.

Regarding other key metabolic enzymes, the catabolism of leucine is initiated by branched-chain aminotransferase. nih.gov The N-acylation of leucine would likely inhibit its entry into this catabolic pathway.

Receptor and Transporter Interaction Profiling in Cell-Based Assays

Specific data on the interaction of N-(1-oxohexyl)-Leucine with cellular receptors and transporters is not available. Leucine is transported into cells by various amino acid transporters, such as the L-type amino acid transporters (LATs). nih.gov The N-terminal modification of leucine could potentially alter its affinity and specificity for these transporters.

Investigation of Amino Acid Transporter Affinity and Substrate Specificity

The addition of a hexanoyl group to Leucine fundamentally alters its physicochemical properties, which is expected to have a significant impact on its interaction with amino acid transporters. Leucine itself is primarily transported into cells by the L-type Amino Acid Transporter 1 (LAT1), a member of the solute carrier (SLC) family. However, the acylation of the amino group introduces a lipophilic tail, which may alter its affinity for LAT1 and enable it to interact with other transporters.

Research on the closely related compound, N-acetyl-L-leucine, has demonstrated a dramatic shift in transporter usage. Studies have shown that acetylation of L-leucine switches its primary mode of cellular uptake from LAT1 to the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1 and OAT3) nih.govresearchgate.net. This switch is attributed to the change in the molecule's charge and lipophilicity.

Based on these findings, it is hypothesized that N-(1-oxohexyl)-Leucine would exhibit a significantly different transporter affinity profile compared to unmodified L-leucine. The presence of the six-carbon hexanoyl chain increases the lipophilicity to a greater extent than an acetyl group. This suggests a potentially stronger interaction with transporters that accommodate fatty acids or other lipophilic molecules.

Hypothesized Transporter Interactions for N-(1-Oxohexyl)-Leucine:

L-type Amino Acid Transporter 1 (LAT1): A decreased affinity for LAT1 is expected, as the bulky and lipophilic hexanoyl group may sterically hinder the binding of the leucine backbone to the transporter's active site.

Monocarboxylate Transporters (MCTs): Given that N-acetyl-L-leucine is a substrate for MCT1, it is plausible that N-(1-oxohexyl)-Leucine could also be transported by MCTs. The longer acyl chain may influence the kinetics of this transport.

Fatty Acid Transport Proteins (FATPs): The hexanoyl group gives the molecule characteristics of a short-chain fatty acid. Therefore, it is conceivable that N-(1-oxohexyl)-Leucine could be a substrate for various fatty acid transporters.

Organic Anion Transporters (OATs): Similar to N-acetyl-L-leucine, N-(1-oxohexyl)-Leucine may be recognized by OATs, which are known to transport a wide range of endogenous and exogenous organic anions.

To illustrate the potential impact of N-acylation on transporter affinity, the following table presents data from studies on the related compound N-acetyl-L-leucine.

| Compound | Primary Transporter(s) | Transporter Family | Reference |

| L-Leucine | L-type Amino Acid Transporter 1 (LAT1) | Solute Carrier (SLC) | nih.govresearchgate.net |

| N-acetyl-L-leucine | Monocarboxylate Transporter 1 (MCT1), Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3) | Solute Carrier (SLC) | nih.govresearchgate.net |

| N-(1-oxohexyl)-Leucine | Hypothesized: MCTs, FATPs, OATs | Solute Carrier (SLC) | - |

This table is interactive. Click on the headers to sort the data.

Further research, including competitive binding assays and uptake studies using cell lines expressing specific transporters, is necessary to definitively characterize the transporter affinity and substrate specificity of N-(1-oxohexyl)-Leucine.

Identification of Potential Novel Receptor Targets

The structural modification of Leucine through N-acylation not only affects its transport but also creates the potential for novel interactions with cellular receptors. While Leucine's primary role is in protein synthesis and metabolic regulation via pathways like mTOR, N-acylated amino acids can act as signaling molecules with distinct biological activities.

For instance, N-palmitoyl-l-leucine, which possesses a much longer C16 acyl chain, has been identified as an inhibitor of pre-mRNA splicing, indicating a novel intracellular target unrelated to amino acid metabolism nih.gov. This finding highlights the possibility that N-acylated leucines can acquire entirely new biological functions depending on the nature of the fatty acid moiety.

The hexanoyl group of N-(1-oxohexyl)-Leucine could facilitate its interaction with receptors that have binding pockets for medium-chain fatty acids or other lipophilic ligands. Potential novel receptor targets could include:

G-protein coupled receptors (GPCRs): Several GPCRs are activated by fatty acids. For example, the free fatty acid receptors (FFARs) are a family of GPCRs that are activated by short- to long-chain fatty acids. It is plausible that N-(1-oxohexyl)-Leucine could act as an agonist or antagonist at one of these receptors.

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are activated by fatty acids and their derivatives. These receptors play key roles in lipid metabolism and inflammation. The structure of N-(1-oxohexyl)-Leucine makes it a candidate ligand for PPARs.

Enzymes: The compound could also act as a modulator of enzymatic activity. For example, it might inhibit or activate enzymes involved in lipid signaling or metabolism.

The identification of novel receptor targets for N-(1-oxohexyl)-Leucine would require systematic screening approaches, such as high-throughput screening of receptor libraries and affinity-based proteomics to identify binding partners. The following table summarizes potential receptor classes and the rationale for their investigation.

| Potential Receptor Class | Rationale for Investigation | Example Receptors |

| G-Protein Coupled Receptors (GPCRs) | Structural similarity to fatty acid ligands. | Free Fatty Acid Receptors (FFARs) |

| Nuclear Receptors | Potential to bind to ligand-binding domains that accommodate fatty acids. | Peroxisome Proliferator-Activated Receptors (PPARs) |

| Enzymes | May act as a substrate, inhibitor, or allosteric modulator. | Fatty acid amide hydrolase (FAAH), cyclooxygenases (COX) |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar and Computational Studies of N 1 Oxohexyl Leucine and Analogues

Systematic Elucidation of Key Structural Features for Bioactivity

The biological profile of N-acyl amino acids, including N-(1-oxohexyl)-leucine, is intricately linked to three primary structural components: the N-acyl chain, the amino acid residue, and the amide linker. SAR studies systematically probe these components to understand their contribution to molecular recognition and biological response.

The N-acyl chain plays a crucial role in determining the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic binding pockets on target proteins. The length of this chain is a critical determinant of biological efficacy.

Research on various N-acyl amino acids demonstrates that there is often an optimal chain length for activity. While specific data for N-(1-oxohexyl)-leucine is part of a broader landscape, studies on related N-acyl leucines show a clear dependency on the fatty acid moiety. For instance, increasing the chain length from a short acetyl group (C2) to longer chains like palmitoyl (B13399708) (C16) or stearoyl (C18) can dramatically alter the compound's interaction with biological targets. This relationship, however, is not always linear; sometimes, intermediate chain lengths exhibit the highest potency, suggesting that the binding pocket of the target has specific spatial constraints.

The degree of saturation in the acyl chain also modulates activity. The introduction of double bonds (unsaturation), as seen in N-oleoyl-leucine (C18:1) versus N-stearoyl-leucine (C18:0), can alter the molecule's conformation and flexibility. This change can lead to different binding affinities and functional outcomes. Branching of the acyl chain, such as using an iso- or anteiso-fatty acid, further modifies the molecule's steric profile, which can either enhance or diminish its fit within a receptor's binding site.

| N-Acyl Group | Chain Length | Saturation | General Impact on Bioactivity |

|---|---|---|---|

| Hexanoyl | C6 | Saturated | Serves as a reference compound with moderate lipophilicity. |

| Palmitoyl | C16 | Saturated | Significantly increased lipophilicity; activity is highly target-dependent. |

| Stearoyl | C18 | Saturated | High lipophilicity; may lead to reduced solubility but enhanced membrane interaction. |

| Oleoyl | C18 | Monounsaturated | Introduces a conformational kink, potentially altering binding mode compared to saturated analogues. |

| Linoleoyl | C18 | Polyunsaturated | Increased flexibility and distinct spatial geometry can lead to unique activity profiles. |

Modifying this side chain provides critical SAR data. Replacing leucine with amino acids that have different properties—such as glycine (B1666218) (no side chain), alanine (B10760859) (small methyl side chain), valine (branched isopropyl side chain), or phenylalanine (bulky aromatic side chain)—can determine the steric and electronic requirements of the binding site. Studies on N-acyl amino acid libraries have shown that aliphatic, aromatic, polar, and charged side chains can lead to vastly different potencies and selectivities. For example, in studies targeting the glycine transporter GlyT2, N-acyl amino acids with positively charged head groups (like lysine) were found to be the most potent inhibitors, followed by those with aromatic and then aliphatic side chains.

Stereochemistry is another critical factor. The biological activity of N-acyl amino acids almost invariably depends on the chirality of the amino acid. The natural L-configuration of leucine is often preferred by enzymes and receptors. N-oleoyl-L-serine, for instance, was identified as the active endogenous stereoisomer in regulating bone remodeling, while the D-isomer was inactive. This stereoselectivity implies that the precise three-dimensional arrangement of the carboxyl, amino, and side-chain groups is essential for proper orientation within the binding pocket of the target protein.

| Amino Acid Moiety | Side Chain Type | Stereochemistry | General Impact on Bioactivity Profile |

|---|---|---|---|

| Leucine | Aliphatic (isobutyl) | L | Provides a hydrophobic interaction point; L-isomer is typically the biologically active form. |

| Leucine | Aliphatic (isobutyl) | D | Often results in significantly reduced or abolished activity due to steric hindrance at the target site. |

| Glycine | None (H) | L | Removes the side chain interaction, often leading to reduced potency but can reveal the core requirements for activity. |

| Phenylalanine | Aromatic | L | Introduces potential for π-stacking interactions, which can enhance binding affinity for certain targets. |

| Serine | Polar (hydroxyl) | L | Adds a hydrogen-bonding capable group, potentially increasing affinity for polar binding pockets. |

The amide bond is a key structural feature, providing rigidity and a hydrogen bond donor/acceptor pair. However, it is also susceptible to enzymatic cleavage by amidases and proteases, which can limit the compound's metabolic stability.

Substituting the amide bond with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy to improve pharmacokinetic properties. The 1,2,3-triazole ring, for example, is a well-known amide bioisostere that is stable to enzymatic hydrolysis. Replacing the amide linkage in an N-acyl amino acid with a triazole can produce a more metabolically robust analogue while preserving the key spatial relationship between the acyl chain and the amino acid moiety. Such modifications can be critical for developing compounds with improved duration of action. The structural rigidity and dipole moment of the triazole mimic those of the amide bond, allowing it to maintain key interactions required for molecular recognition.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are invaluable for rationalizing observed SAR data and guiding the design of new, more potent analogues. These methods provide a molecular-level understanding of how compounds like N-(1-oxohexyl)-leucine interact with their biological targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For N-(1-oxohexyl)-leucine and its analogues, docking studies can identify plausible binding poses within a target's active site. For instance, in studies of how N-acyl amino acids modulate ion channels like ASIC3, docking was used to predict interactions with key residues, such as arginine, in the transmembrane domain. The process involves generating a 3D structure of the ligand and placing it into the binding site of a protein structure, followed by scoring the different poses based on factors like electrostatic and van der Waals interactions.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the conformational changes that may occur upon binding. These simulations can help refine the binding hypothesis and explain how subtle changes in the ligand's structure, such as altering the acyl chain length or amino acid side chain, affect the dynamics and stability of the interaction.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of N-(1-oxohexyl)-leucine analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric parameters.

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. For lipoamino acids, QSAR studies have shown that parameters related to lipophilicity and molecular shape are often critical predictors of activity, consistent with empirical SAR findings.

Conformational Analysis and Spectroscopic Characterization for SAR Insights

The relationship between the three-dimensional structure of N-(1-oxohexyl)-leucine and its biological activity is intricately linked to its conformational flexibility and the spatial arrangement of its functional groups. While detailed experimental data specifically for N-(1-oxohexyl)-leucine is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining its analogues, such as N-acetyl-L-leucine and N-palmitoyl-L-leucine, and by applying established principles of conformational analysis and spectroscopic techniques.

Spectroscopic techniques are indispensable for characterizing the conformational and electronic properties of N-(1-oxohexyl)-leucine and its analogues, providing a bridge between structure and activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons (amide and carboxylic acid) and the α-carbon are sensitive to the local electronic and conformational environment.

2D NMR techniques , such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for conformational analysis. These methods detect through-space interactions between protons that are close in proximity (typically < 5 Å). Observed NOE/ROE cross-peaks between protons on the acyl chain and protons on the leucine side chain can provide direct evidence for specific folded conformations. For instance, an NOE between the methylene (B1212753) protons of the hexanoyl chain and the γ- or δ-protons of the leucine side chain would indicate a conformation where the acyl chain folds back over the amino acid moiety. Such conformations can be critical for fitting into a binding site.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for N-acetyl-L-leucine, a short-chain analogue, which serve as a basis for interpreting the spectra of N-(1-oxohexyl)-leucine.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12.5 | ~174.5 |

| Amide Carbonyl (C=O) | - | ~169.5 |

| α-Carbon (CH) | ~4.20 | ~51.0 |

| β-Carbon (CH₂) | ~1.63 | ~41.5 |

| γ-Carbon (CH) | ~1.49 | ~24.5 |

| δ-Carbons (CH₃) | ~0.85-0.90 | ~22.0, ~23.0 |

| Acetyl (CH₃) | ~1.84 | ~22.5 |

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to conformation and intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy : The positions of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. The amide I band, typically found between 1600 and 1700 cm⁻¹, is sensitive to the conformation of the peptide backbone and hydrogen bonding. Shifts in this band can indicate changes in the secondary structure-like motifs adopted by the molecule upon interaction with its environment.

Raman Spectroscopy : This technique offers complementary information to FTIR, especially for non-polar bonds. The C-H stretching region can provide insights into the packing and environment of the alkyl chain.

The table below lists key vibrational modes and their typical frequency ranges for N-acyl amino acids.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

|---|---|---|

| N-H Stretch | 3200-3400 | Hydrogen bonding state of the amide group |

| C-H Stretch (alkyl) | 2850-3000 | Environment and packing of the acyl and leucine side chains |

| C=O Stretch (Carboxylic Acid) | 1700-1760 | Hydrogen bonding and protonation state of the carboxyl group |

| Amide I (C=O Stretch) | 1600-1700 | Backbone conformation and hydrogen bonding |

| Amide II (N-H Bend, C-N Stretch) | 1510-1580 | Backbone conformation |

By integrating data from these computational and spectroscopic methods, a detailed picture of the conformational preferences of N-(1-oxohexyl)-leucine can be developed. This understanding is critical for structure-activity relationship (SAR) studies, as it allows researchers to correlate specific conformational states with biological activity. For example, if a particular folded conformation, stabilized by intramolecular interactions, is found to be the bioactive conformation, analogues can be designed to favor this structure, potentially leading to more potent compounds. The length of the N-acyl chain is a key determinant in this context. A hexanoyl chain, being of intermediate length, may allow for a balance between conformational flexibility and the ability to engage in specific hydrophobic interactions, which may differ from shorter (acetyl) or longer (palmitoyl) chain analogues.

Advanced Analytical and Experimental Approaches in N 1 Oxohexyl Leucine Research

Chromatographic and Spectrometric Methodologies for Detection and Quantification

The accurate measurement of N-(1-oxohexyl)-leucine in biological samples is foundational to understanding its physiological roles. This is primarily achieved through a combination of high-resolution separation techniques and sensitive mass spectrometry detection.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of N-(1-oxohexyl)-leucine in complex biological matrices. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound and distinguishing it from other isobaric (same nominal mass) metabolites. researchgate.net This capability is crucial for confirming the presence of N-(1-oxohexyl)-leucine and for discovering novel, related metabolites.

Furthermore, HRMS is pivotal in stable isotope tracing experiments. Modern high-resolution mass spectrometers can distinguish between isotopologues—molecules that differ only in their isotopic composition (e.g., containing ¹²C vs. ¹³C or ¹⁴N vs. ¹⁵N). escholarship.orgeurisotop.com This allows researchers to simultaneously trace multiple isotopes, such as ¹³C and ¹⁵N, to gain a deeper understanding of the metabolic fate of both the hexanoyl and leucine (B10760876) moieties of the molecule. escholarship.org The data generated from HRMS can be used to determine carbon isotopologue distributions, which helps in identifying analytical biases and ensuring the quality of isotopic data in metabolic studies. researchgate.net

| HRMS Application | Description | Key Advantage |

|---|---|---|

| Metabolite Identification | Provides highly accurate mass measurements to determine the elemental formula of N-(1-oxohexyl)-leucine and related metabolites. | Unambiguous identification and differentiation from isobaric compounds. researchgate.net |

| Structural Elucidation | Fragmentation analysis (MS/MS) on HRMS instruments provides high-mass-accuracy fragment ions, helping to piece together the molecule's structure. | Detailed structural information and confirmation of acyl chain and amino acid identity. |

| Stable Isotope Tracing | Resolves and quantifies different isotopologues of the metabolite after administration of labeled precursors. | Enables detailed metabolic flux analysis and pathway mapping. escholarship.orgeurisotop.com |

For robust quantification of N-(1-oxohexyl)-leucine across various biological samples like plasma, urine, or tissue extracts, chromatographic separation coupled with tandem mass spectrometry (MS/MS) is the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific, sensitive, and rapid method for analyzing N-acyl amino acids. nih.gov This technique typically does not require derivatization of the analyte, simplifying sample preparation. nih.gov The process involves protein precipitation from the biological sample, followed by separation using liquid chromatography, often with a mixed-mode or similar column to achieve good retention and peak shape. nih.govuni-muenchen.de Detection is commonly performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion (the molecular ion of N-(1-oxohexyl)-leucine) is selected and fragmented, and a specific product ion is monitored, providing exceptional selectivity and reducing chemical noise. nih.gov This approach allows for accurate quantification even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolic profiling. However, due to the low volatility of amino acids and their derivatives, chemical derivatization is an essential prerequisite for GC-MS analysis. sigmaaldrich.comnih.gov This process converts the polar N-(1-oxohexyl)-leucine into a more volatile and thermally stable compound. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for identification. The technique is particularly valuable for isotopomer analysis in stable isotope tracing experiments, as it can provide detailed information on the distribution of isotopes within a molecule, which is crucial for metabolic flux analysis. dss.go.th

| Technique | Sample Preparation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Simple protein precipitation; derivatization is often not required. nih.gov | Targeted quantification in biological fluids (plasma, urine). nih.gov | High sensitivity, high specificity (MRM), high throughput. nih.govnih.gov | Potential for matrix effects (ion suppression). uni-muenchen.de |

| GC-MS | Requires chemical derivatization to increase volatility. sigmaaldrich.comnih.gov | Metabolic profiling, isotopomer distribution analysis. dss.go.th | Excellent separation efficiency, rich fragmentation data for identification. researchgate.net | More complex sample preparation, potential for analyte degradation during derivatization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete and unambiguous structural elucidation of N-(1-oxohexyl)-leucine. NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings (³JHH), helping to establish the connectivity of protons within the leucine and hexanoyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the hexanoyl group to the leucine nitrogen.

These techniques collectively allow for the de novo structural confirmation of N-(1-oxohexyl)-leucine isolated from biological sources. Furthermore, advanced NMR methods can be used to study its conformation and potential interactions with proteins or other biological macromolecules, providing mechanistic insights into its function.

| NMR Experiment | Information Provided | Purpose in Research |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. hmdb.ca | Initial structural verification, purity assessment. |

| ¹³C NMR | Chemical shifts of carbon atoms. researchgate.net | Confirmation of the carbon skeleton and functional groups. |

| 2D COSY | Correlation between J-coupled protons. | Establishing proton spin systems within the molecule. |

| 2D HSQC/HETCOR | Correlation between directly bonded ¹H and ¹³C nuclei. | Unambiguous assignment of proton and carbon signals. |

| 2D HMBC | Correlation between ¹H and ¹³C nuclei over 2-3 bonds. | Confirming connectivity between molecular fragments (e.g., acyl-amino acid bond). |

Development and Application of Stable Isotope Tracers in Metabolic and Kinetic Research

Stable isotope tracing is a powerful strategy to investigate the metabolic fate of N-(1-oxohexyl)-leucine in a dynamic biological system. nih.gov This approach involves introducing a labeled version of the compound or its precursors, where certain atoms (typically ¹²C or ¹⁴N) are replaced with their heavier, non-radioactive stable isotopes (e.g., ¹³C or ¹⁵N). escholarship.orgnih.gov

By administering ¹³C-labeled hexanoate (B1226103) or ¹³C- and/or ¹⁵N-labeled leucine, researchers can track the incorporation of these labeled atoms into N-(1-oxohexyl)-leucine and its downstream metabolites. nih.gov The distribution and abundance of these isotopes in various molecules are then measured using mass spectrometry (GC-MS or LC-MS) or NMR. escholarship.orgdss.go.th This methodology allows for the elucidation of biosynthetic and catabolic pathways, the measurement of metabolic fluxes (i.e., the rates of metabolic reactions), and the identification of precursor-product relationships. nih.govnih.gov For example, comprehensive ¹³C stable-isotope tracing of amino acids, including leucine, has been successfully used in Chinese Hamster Ovary (CHO) cell cultures to identify secreted metabolic by-products and trace their origins. nih.govresearchgate.net

| Isotope | Labeled Precursor Example | Research Application |

|---|---|---|

| ¹³C | [U-¹³C₆]-Leucine or [¹³C₆]-Hexanoate | Tracing the carbon backbone to map metabolic pathways and identify downstream metabolites. nih.gov |

| ¹⁵N | [¹⁵N]-Leucine | Investigating nitrogen metabolism, including transamination and degradation reactions. escholarship.orgnih.gov |

| ²H (Deuterium) | Deuterated hexanoate | Studying kinetic isotope effects and specific enzymatic transformations. |

In Vitro Cellular and Organoid Model Systems for Mechanistic Elucidation

To investigate the specific cellular functions and signaling pathways modulated by N-(1-oxohexyl)-leucine, researchers utilize a variety of in vitro model systems. These controlled environments allow for detailed mechanistic studies that are not feasible in whole organisms.

The choice of cell line is dictated by the biological question being addressed. Since leucine itself has significant metabolic roles in various tissues, cell lines derived from these tissues are valuable models.

Myoblasts: Skeletal muscle is a primary site for leucine metabolism. Myoblast cell lines, such as murine C2C12 cells, are used to study how N-(1-oxohexyl)-leucine might influence processes like muscle protein synthesis, degradation, and myoblast differentiation into myotubes. nih.govnih.govresearchgate.net

Adipocytes: Leucine and its metabolites are known to affect lipid metabolism and adiposity. nih.gov Adipocyte cell lines, such as 3T3-L1 preadipocytes which can be differentiated into mature adipocytes, are employed to investigate the compound's effects on adipogenesis, lipolysis, and the expression of genes related to branched-chain amino acid metabolism. nih.gov

Neuronal Cell Lines: Given the presence of N-acyl amino acids in the central nervous system, neuronal cell lines are used to explore the potential neuroactive properties of N-(1-oxohexyl)-leucine. researchgate.net Immortalized hippocampal neurons, for example, can be used to study effects on neuronal metabolism, viability, and differentiation. nih.govnih.gov

Immortalized Cell Lines: Robust, rapidly dividing immortalized cell lines like Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are workhorses for metabolic research. nih.govresearchgate.net Their well-characterized metabolism and ease of culture make them ideal for high-throughput screening and for comprehensive stable-isotope tracing studies to map metabolic networks on a larger scale. researchgate.net

| Cell Line Type | Example | Specific Research Focus |

|---|---|---|

| Myoblasts | C2C12 | Muscle protein turnover, cell differentiation, and related signaling pathways. nih.govresearchgate.net |

| Adipocytes | 3T3-L1 | Lipid metabolism, adipogenesis, insulin (B600854) signaling, and gene expression. nih.gov |

| Neuronal Cells | HN9.10e | Neurotransmitter modulation, cell survival, neurite outgrowth, and neuronal metabolism. nih.gov |

| Immortalized Cells | CHO, HEK293 | General metabolic profiling, stable isotope tracing, and pathway analysis. nih.govresearchgate.net |

Primary Cell Isolation and Culture for Tissue-Specific Research Questions

Primary cell culture represents a important tool for investigating the direct effects of N-(1-oxohexyl)-leucine on specific cell types, providing a more physiologically relevant model than immortalized cell lines. This methodology involves the isolation of cells directly from tissues, which are then maintained in vitro for a limited period. This approach allows for the examination of cellular responses in a manner that closely mimics the in vivo environment of the tissue of origin.

For instance, to study the potential metabolic effects of N-(1-oxohexyl)-leucine, primary hepatocytes could be isolated from liver tissue. Researchers could then expose these cells to varying concentrations of the compound and analyze changes in key metabolic pathways, such as glucose and lipid metabolism. Similarly, primary neurons could be used to investigate potential neuroprotective or neurotoxic effects, while primary adipocytes could be employed to study its influence on fat storage and metabolism.

The successful implementation of primary cell culture in N-(1-oxohexyl)-leucine research would involve several key steps, from tissue procurement and dissociation to cell purification and culture. The choice of tissue would be dictated by the specific research question.

Table 1: Illustrative Example of Primary Cell Types for N-(1-Oxohexyl)-Leucine Research

| Primary Cell Type | Tissue of Origin | Potential Research Focus |

| Hepatocytes | Liver | Metabolic regulation, lipid metabolism, potential hepatotoxicity |

| Myocytes | Skeletal Muscle | Glucose uptake, protein synthesis, mitochondrial function |

| Adipocytes | Adipose Tissue | Lipogenesis, lipolysis, adipokine secretion |

| Neurons | Brain | Neurotransmitter release, synaptic plasticity, cell viability |

| Pancreatic β-cells | Pancreas | Insulin secretion, cell survival |

Three-Dimensional (3D) Organoid and Spheroid Models for Complex Biological Interactions

To bridge the gap between traditional 2D cell culture and in vivo systems, three-dimensional (3D) organoid and spheroid models are increasingly being utilized. These models better recapitulate the complex cell-cell and cell-matrix interactions that occur within a tissue, providing a more accurate representation of the in vivo environment.

Organoids, derived from stem cells, can self-organize into structures that mimic the architecture and function of specific organs. For example, intestinal organoids could be used to study the absorption, metabolism, and potential effects of N-(1-oxohexyl)-leucine on the gut epithelium. nih.gov Spheroids, which are simpler 3D aggregates of one or more cell types, can also be valuable. For instance, tumor spheroids could be used to assess the potential anti-cancer activity of N-(1-oxohexyl)-leucine in a model that mimics the tumor microenvironment.

The application of these 3D models in N-(1-oxohexyl)-leucine research would allow for the investigation of more complex biological questions, such as its effects on tissue development, barrier function, and drug penetration.

In Vivo Non-Human Animal Models for Systemic Research

Rodent Models for Metabolic and Signaling Pathway Perturbations

Rodent models, such as mice and rats, are frequently used to study the effects of compounds on metabolic and signaling pathways. nih.govresearchgate.net To investigate N-(1-oxohexyl)-leucine, researchers could administer the compound to rodents and monitor a range of physiological parameters. For example, studies could assess its impact on body weight, food intake, glucose tolerance, and insulin sensitivity. nih.govresearchgate.net Furthermore, tissue samples could be collected to analyze changes in gene expression and protein activity related to key signaling pathways, such as the mTOR pathway, which is involved in cell growth and metabolism. nih.govresearchgate.net

Table 2: Hypothetical Data from a Rodent Study on N-(1-Oxohexyl)-Leucine

| Parameter | Control Group | N-(1-Oxohexyl)-Leucine Treated Group | p-value |

| Body Weight Change (g) | +2.5 ± 0.5 | +1.8 ± 0.4 | <0.05 |

| Fasting Blood Glucose (mg/dL) | 105 ± 8 | 95 ± 7 | <0.05 |

| Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 1.0 ± 0.1 | <0.05 |

| Liver Triglyceride Content (mg/g) | 15.2 ± 2.1 | 11.8 ± 1.9 | <0.05 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Genetically Modified Animal Models for Functional Characterization and Target Validation

Genetically modified animal models, such as knockout or transgenic mice, can be powerful tools for identifying the specific molecular targets of N-(1-oxohexyl)-leucine and for validating its mechanism of action. For instance, if it is hypothesized that the compound acts through a specific receptor, a knockout mouse lacking that receptor could be used. If the effects of N-(1-oxohexyl)-leucine are absent in the knockout mice, it would provide strong evidence that the receptor is indeed the target.

High-Throughput Screening (HTS) Platforms for Compound Activity Profiling and Lead Discovery in Research Contexts

High-throughput screening (HTS) platforms enable the rapid screening of large libraries of compounds to identify those with a desired biological activity. nuvisan.com In the context of N-(1-oxohexyl)-leucine research, HTS could be used in several ways. For example, a library of derivatives of N-(1-oxohexyl)-leucine could be synthesized and screened to identify analogs with improved potency or selectivity. Alternatively, HTS could be used to screen a large compound library to identify other molecules that mimic or antagonize the effects of N-(1-oxohexyl)-leucine, which could help to elucidate its mechanism of action. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-oxohexyl)leucine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves acylating L-leucine with hexanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm identity via -NMR (e.g., characteristic amide proton at δ 6.5–7.0 ppm) and FT-IR (amide I band ~1650 cm). For novel derivatives, elemental analysis (C, H, N) is required to confirm stoichiometry .

Q. How can researchers characterize the stability of N-(1-oxohexyl)leucine under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 0, 7, 14 days). Quantify degradation products using external calibration curves. For thermal stability, employ differential scanning calorimetry (DSC) to identify melting points and decomposition events .

Q. Which spectroscopic techniques are most reliable for distinguishing N-(1-oxohexyl)leucine from structurally similar acylamino acids?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (e.g., [M+H] at m/z 244.18 for CHNO). Pair with 2D-NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for alkyl chains). Compare spectral data with NIST Chemistry WebBook entries for validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in GC-MS data when analyzing N-(1-oxohexyl)leucine derivatives across different extraction solvents?

- Methodological Answer : Discrepancies in peak order and % ratios (e.g., hexane vs. ethyl acetate extracts) may arise from solvent polarity affecting ionization efficiency. Normalize data using internal standards (e.g., deuterated analogs) and perform matrix-matched calibration. Reanalyze extracts via multiple detectors (e.g., FID and MS) to confirm compound identity. Cross-validate with -NMR to rule out solvent-induced conformational changes .

Q. What experimental strategies optimize the enantiomeric purity of N-(1-oxohexyl)leucine during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee). Optimize reaction conditions by varying catalysts (e.g., lipases for kinetic resolution) or using enantiopure starting materials. For asymmetric synthesis, design a Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Validate ee via polarimetry or chiral derivatization followed by HPLC .

Q. How can researchers investigate the role of N-(1-oxohexyl)leucine in peptide-based self-assembly systems?

- Methodological Answer : Synthesize model peptides incorporating the compound and analyze secondary structure via circular dichroism (CD) spectroscopy (e.g., α-helix minima at 208/222 nm). Use TEM or AFM to visualize nanostructures. Compare thermodynamic stability with control peptides using isothermal titration calorimetry (ITC). Reference the "leucine zipper" motif literature to contextualize helical propensity .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in N-(1-oxohexyl)leucine studies?

- Methodological Answer : Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and methodological rigor (e.g., PRISMA guidelines). Use Bland-Altman plots to assess inter-laboratory variability. For in vitro assays, standardize positive/negative controls (e.g., IC values for known inhibitors) and validate via dose-response curves .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?